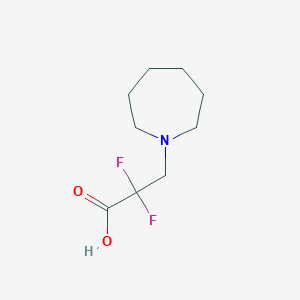

3-(Azepan-1-yl)-2,2-difluoropropanoic acid

Description

Significance of Nitrogen-Containing Seven-Membered Heterocycles (Azepanes) in Synthetic Chemistry

Nitrogen-containing heterocycles are fundamental components of a vast array of biologically active compounds and approved pharmaceuticals. nih.gov Among these, seven-membered heterocycles, such as azepanes, have garnered considerable attention due to their inherent three-dimensional character, which provides a scaffold for exploring a wide conformational space when interacting with biological targets. bohrium.com

The azepane ring system is a recurring motif in numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities. researchgate.netresearchgate.net Azepane-based compounds have demonstrated utility as anticancer, antimicrobial, anti-Alzheimer's, and anticonvulsant agents. researchgate.netnih.gov In fact, more than 20 drugs approved by the FDA contain an azepane moiety, highlighting the therapeutic relevance of this scaffold. bohrium.com The conformational flexibility of the azepane ring is often a critical determinant of its biological activity, and the ability to introduce specific substituents to influence its conformation is a key strategy in effective drug design. lifechemicals.com

The prevalence of the azepane core in successful therapeutic agents has established it as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The development of synthetic methodologies to access functionalized azepanes continues to be an active area of research, driven by the quest for new therapeutic agents with improved efficacy and novel mechanisms of action. researchgate.netresearchgate.net

Table 1: Examples of Bioactive Azepane-Containing Compounds

| Compound | Therapeutic Area/Activity |

|---|---|

| Balanol | Protein kinase inhibitor |

| Tolazamide | Antidiabetic |

| Azelastine | Histamine antagonist |

| Claviciptic acid | Medicinally active molecule |

| Imipramine | Antidepressant |

Strategic Importance of Fluorine in Organic Molecules for Modulating Conformational and Electronic Properties

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties. nih.gov The unique properties of the fluorine atom, including its small size (van der Waals radius of 1.47 Å, comparable to hydrogen at 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the carbon-fluorine bond, are responsible for its profound effects on molecular behavior. tandfonline.com

Electronic Effects: Fluorine's strong electron-withdrawing nature significantly alters the electronic distribution within a molecule. tandfonline.com This inductive effect can:

Modulate pKa: The introduction of fluorine can lower the basicity (pKa) of nearby nitrogen atoms, which can improve bioavailability by enhancing membrane permeability. tandfonline.combohrium.com

Enhance Metabolic Stability: By replacing a hydrogen atom at a metabolically labile position with fluorine, chemists can block oxidation by metabolic enzymes, such as cytochrome P450. bohrium.comnumberanalytics.com

Influence Binding Affinity: The polarized C-F bond can engage in favorable electrostatic interactions with protein targets, potentially increasing binding affinity. nih.govtandfonline.com While fluorine is not a classical hydrogen bond acceptor, it can participate in weaker non-bonding interactions. bohrium.com

Conformational Effects: The substitution of hydrogen with fluorine can also exert significant control over molecular conformation. bohrium.comacs.org These conformational effects arise from:

Dipole-Dipole Interactions: The strong dipole moment of the C-F bond can lead to repulsive or attractive interactions with other polar functional groups within the molecule, influencing the preferred three-dimensional arrangement. semanticscholar.org

Stereoelectronic Effects: The alignment of the C-F bond can influence the stability of certain conformations through hyperconjugation, where the low-energy σ* antibonding orbital of the C-F bond can accept electron density from adjacent bonds. semanticscholar.org

The strategic placement of fluorine can thus be used to pre-organize a molecule into a bioactive conformation, enhancing its interaction with a biological target. bohrium.com

Table 2: Key Properties of Fluorine and Their Impact in Organic Molecules

| Property | Value/Description | Impact on Molecular Properties |

|---|---|---|

| Electronegativity | 3.98 (Pauling scale) | Alters electron distribution, modulates pKa, influences reactivity. tandfonline.comnih.gov |

| Van der Waals Radius | 1.47 Å | Minimal steric perturbation when replacing hydrogen. tandfonline.com |

| C-F Bond Strength | ~109 kcal/mol | Increases metabolic stability by blocking sites of oxidation. acs.org |

Overview of Geminal Difluorination in Carboxylic Acid Scaffolds as Research Building Blocks

The geminal difluoromethylene (-CF2-) group is a valuable moiety in the design of bioactive molecules. It can serve as a bioisostere for other functional groups, such as a carbonyl group, an ether oxygen, or a methylene (B1212753) group, while imparting distinct electronic properties. The incorporation of a -CF2- unit adjacent to a carboxylic acid creates a 2,2-difluoropropanoic acid scaffold, a versatile building block in synthetic and medicinal chemistry.

The synthesis of α,α-difluorocarboxylic acids and their derivatives has been an area of active investigation. mdpi.com Various methods have been developed for the geminal difluorination of carbonyl compounds and related substrates. organic-chemistry.org One notable approach involves the oxidative desulfurization-difluorination of alkyl aryl thioethers, which provides a route to ω-substituted 1,1-difluoroalkanes. nih.gov

Carboxylic acids containing a gem-difluoromethylene unit are of interest for several reasons:

Modulation of Acidity: The strong electron-withdrawing effect of the two fluorine atoms significantly increases the acidity of the carboxylic acid proton.

Metabolic Stability: The -CF2- group is resistant to metabolic oxidation, which can enhance the in vivo lifetime of molecules containing this scaffold.

Conformational Constraint: The presence of the gem-difluoro group can influence the local conformation of the molecule, which can be advantageous in the design of enzyme inhibitors or receptor ligands.

Recent research has explored the use of gem-difluoroalkenes as precursors for the synthesis of compounds containing the -CF2- unit. For instance, the addition of carboxylic acids to gem-difluoroalkenes has been shown to be a straightforward method for constructing RCO2–CF2 bonds. nih.govresearchgate.net These synthetic advancements continue to expand the accessibility and utility of gem-difluorinated carboxylic acid scaffolds as building blocks for the creation of novel fluorinated molecules.

Contextualizing 3-(Azepan-1-yl)-2,2-difluoropropanoic acid within Contemporary Fluorine Chemistry and Heterocyclic Synthesis Research

The compound this compound emerges at the intersection of several key areas of contemporary chemical research. It combines a privileged heterocyclic scaffold (azepane) with a strategically important fluorination pattern (gem-difluoro) and a versatile functional handle (carboxylic acid). This molecular architecture makes it a prime candidate for use as a building block in discovery chemistry programs.

The synthesis of such a molecule leverages the well-established chemistry of both azepanes and fluorinated compounds. The azepane moiety, with its proven track record in successful pharmaceuticals, provides a three-dimensional framework that can effectively explore the chemical space of biological targets. nih.govresearchgate.net The nitrogen atom of the azepane ring also offers a convenient point for further chemical modification.

The 2,2-difluoropropanoic acid portion of the molecule introduces the benefits of fluorine chemistry. The gem-difluoro group can enhance metabolic stability and modulate the acidity of the carboxylic acid. Furthermore, the electronic properties of this group can influence the binding interactions of molecules derived from this scaffold.

In the broader context of fluorine chemistry and heterocyclic synthesis, this compound can be viewed as a "fragment" or "building block" that can be incorporated into larger, more complex molecules. For example, the carboxylic acid functionality can be readily converted into amides, esters, or other functional groups, allowing for its conjugation to other molecular fragments. This modular approach is a cornerstone of modern drug discovery, enabling the rapid synthesis of libraries of related compounds for biological screening.

The study of molecules like this compound and its derivatives contributes to a deeper understanding of the interplay between heterocyclic structure, fluorination, and biological activity. As synthetic methodologies for the preparation of complex fluorinated and heterocyclic compounds continue to advance, the utility of such well-defined building blocks in the creation of next-generation therapeutics and functional materials is expected to grow.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H15F2NO2 |

|---|---|

Molecular Weight |

207.22 g/mol |

IUPAC Name |

3-(azepan-1-yl)-2,2-difluoropropanoic acid |

InChI |

InChI=1S/C9H15F2NO2/c10-9(11,8(13)14)7-12-5-3-1-2-4-6-12/h1-7H2,(H,13,14) |

InChI Key |

KEAPPPKCEKALJT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)CC(C(=O)O)(F)F |

Origin of Product |

United States |

Conformational Analysis and Stereochemical Considerations of 3 Azepan 1 Yl 2,2 Difluoropropanoic Acid

Intrinsic Conformational Flexibility of the Azepane Ring System

The seven-membered azepane ring is characterized by a high degree of conformational flexibility, adopting a range of non-planar conformations to minimize steric and torsional strain. nih.govrsc.org Unlike the well-defined chair conformation of cyclohexane, the larger ring size of azepane allows for a more fluidic landscape of low-energy conformations.

The conformational preferences of the azepane ring are a delicate balance between minimizing angle strain and torsional strain. lifechemicals.com The ideal tetrahedral bond angle of 109.5° is often distorted in cyclic systems to accommodate the ring structure. In azepane, several conformations exist with relatively low energy barriers between them, including the twist-chair, chair, and boat forms. Of these, the twist-chair conformation is generally considered to be the most stable for the parent azepane.

The following table provides a hypothetical representation of the relative energies and key torsional angles for the principal conformations of an unsubstituted azepane ring, based on computational studies of similar seven-membered heterocycles.

| Conformation | Relative Energy (kcal/mol) | Key Torsional Angles (°) |

|---|---|---|

| Twist-Chair | 0.0 | ~50-70 and ~80-100 |

| Chair | 1.0 - 2.0 | ~60 and ~0 |

| Boat | 2.0 - 3.0 | Varying |

| Twist-Boat | 1.5 - 2.5 | Varying |

The introduction of substituents on the azepane ring significantly influences the conformational equilibrium. lifechemicals.comacs.org Large substituents tend to occupy positions that minimize steric interactions, thereby favoring certain conformations over others. In the case of 3-(Azepan-1-yl)-2,2-difluoropropanoic acid, the bulky 2,2-difluoropropanoic acid group attached to the nitrogen atom will play a pivotal role in dictating the preferred conformation of the azepane ring. The substituent can adopt either a pseudo-axial or pseudo-equatorial orientation, with the equatorial position generally being more favorable to avoid steric clashes with the ring protons.

Stereoelectronic Effects of Geminal Difluorination on Molecular Conformation

The presence of two fluorine atoms on the same carbon atom introduces potent stereoelectronic effects that can profoundly influence the molecule's conformation. rsc.org These effects arise from the high electronegativity of fluorine and the resulting polarization of the C-F bonds.

The strong electron-withdrawing nature of the fluorine atoms in the CF2 group affects the electron distribution in adjacent bonds, influencing dihedral angles and creating significant barriers to rotation. The repulsion between the electron-rich fluorine atoms and neighboring electron clouds can lead to a preference for specific staggered conformations.

The rotational barrier around the C2-C3 bond in the propanoic acid chain is expected to be influenced by the gem-difluoro substitution. The following table presents hypothetical rotational barriers for a simplified 2,2-difluoropropylamine fragment, illustrating the energetic cost of eclipsing the bulky and electron-rich CF2 group with the nitrogen lone pair or C-H bonds.

| Rotation Around C2-C3 | Dihedral Angle (N-C3-C2-F) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|---|

| Staggered (Gauche) | 60° | 0.0 | Most Stable |

| Eclipsed | 120° | 3.0 - 5.0 | Transition State |

| Staggered (Anti) | 180° | 0.5 - 1.5 | Stable |

The gauche effect is a stereoelectronic phenomenon that describes the tendency of a molecule to adopt a gauche conformation when it contains adjacent electronegative atoms. rsc.org In the context of this compound, a gauche preference may exist for the N-C3-C2-F dihedral angle. This is due to a stabilizing hyperconjugative interaction between the nitrogen lone pair and the antibonding orbital of the C-F bond (nN -> σ*C-F).

Furthermore, an anomeric-type effect could also be at play, involving the interaction of the nitrogen lone pair with the σ* orbital of the C-C bond of the propanoic acid chain. These effects collectively favor a conformation where the bulky difluoropropanoic acid side chain is oriented in a specific manner relative to the azepane ring.

Stereochemical Dynamics of the Azepan-1-yl and 2,2-Difluoropropanoic Acid Subunits

The preferred conformation will seek to:

Place the bulky side chain in a pseudo-equatorial position on the azepane ring to minimize steric hindrance.

Adopt a gauche conformation around the N-C3-C2-F bond due to the gauche effect.

Orient the carboxylic acid group to avoid steric clashes with the azepane ring.

The dynamic nature of this molecule means that it does not have a single static structure but rather exists as a population of conformers in equilibrium. The relative populations of these conformers will be determined by their respective free energies, which are a composite of the steric and stereoelectronic factors discussed. Understanding this dynamic equilibrium is key to rationalizing the molecule's chemical and biological properties.

Rational Design of Conformational Preferences through Fluorine Substitution

The strategic incorporation of fluorine atoms into organic molecules is a powerful tool for rationally designing and controlling their three-dimensional structure. This approach is particularly relevant in medicinal chemistry and materials science, where molecular conformation is intrinsically linked to function. In the case of this compound, the gem-difluoro group at the C2 position is not merely a bioisosteric replacement for hydrogen or other functional groups; it actively dictates the conformational preferences of the molecule through profound stereoelectronic effects.

The primary influence of the C-F bond on molecular conformation stems from its unique electronic properties. Fluorine is the most electronegative element, leading to a highly polarized C-F bond and a low-lying antibonding orbital (σC-F). This low-energy σ orbital is a potent electron acceptor in hyperconjugative interactions, which are key to understanding the conformational behavior of fluorinated compounds.

One of the most well-documented stereoelectronic phenomena is the gauche effect , which describes the tendency of a molecule to adopt a gauche conformation over an anti conformation, despite potential steric hindrance. wikipedia.org In a classic example like 1,2-difluoroethane, the gauche conformer is more stable than the anti conformer. This preference is attributed to a stabilizing hyperconjugative interaction between the σ C-H bonding orbital and the anti-periplanar σ* C-F antibonding orbital, an interaction that is maximized in the gauche arrangement. wikipedia.orgnih.gov

For this compound, the crucial bond for conformational analysis is the C2-C3 bond, which connects the difluorinated carbon to the carbon bearing the azepane ring. The rotation around this bond will be heavily influenced by the stereoelectronic interactions of the two C-F bonds. The presence of two fluorine atoms geminally substituted at the C2 position introduces multiple potential hyperconjugative interactions that can stabilize specific rotational isomers (rotamers).

The rational design of conformational preferences in molecules like this compound leverages these predictable stereoelectronic effects. acs.org By installing a gem-difluoro group, chemists can enforce specific torsional angles, thereby pre-organizing the molecule into a desired conformation. This has significant implications for the molecule's interaction with biological targets, as a pre-organized conformation can lead to a lower entropic penalty upon binding, potentially increasing affinity and selectivity. acs.org

The conformational landscape of fluorinated acyclic systems can be complex, but the underlying principles of stereoelectronic control provide a rational basis for their design. nih.gov The interplay between the electron-donating σ orbitals (such as σ C-H and σ C-C) and the electron-accepting σ* C-F orbitals governs the rotational energy profile around key single bonds. acs.org

Below is a table summarizing the key stereoelectronic interactions that are likely to influence the conformational preferences of this compound.

| Interaction Type | Donor Orbital | Acceptor Orbital | Expected Effect on Conformation |

| Hyperconjugation | σ C-H (on C3) | σ* C-F (on C2) | Stabilization of gauche conformers |

| Hyperconjugation | σ C-C (azepane ring) | σ* C-F (on C2) | Influence on the orientation of the azepane ring |

| Dipole-Dipole | C-F dipoles | C=O dipole | Electrostatic interactions affecting overall shape |

The strategic placement of fluorine not only influences local conformation but can also have a cascading effect on the entire molecular shape. In the context of drug design, this allows for the fine-tuning of a molecule's topology to optimize its fit within a protein binding site. researchgate.net The ability to rationally modulate conformational preferences through fluorination is a testament to the power of understanding and applying fundamental stereoelectronic principles. acs.org

Mechanistic Investigations in the Synthesis and Reactivity of 3 Azepan 1 Yl 2,2 Difluoropropanoic Acid

Elucidation of Reaction Mechanisms for Azepane Ring Formation

The formation of the seven-membered azepane ring is a critical step in the synthesis of 3-(Azepan-1-yl)-2,2-difluoropropanoic acid. Several synthetic strategies can be envisioned for the construction of this heterocyclic system, each with its own distinct reaction mechanism. One plausible approach involves the reductive amination of a suitable keto-acid or keto-ester precursor with a primary amine containing a leaving group at the appropriate position to facilitate subsequent cyclization.

A common method for azepane synthesis is through ring-expansion reactions of smaller, more readily available cyclic precursors, such as piperidines. rsc.org Another effective strategy is the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary or secondary amines, which has been shown to produce trifluoromethyl-substituted azepine carboxylates. nih.gov The mechanism of such a reaction likely involves the initial hydroamination of the allene, followed by an intramolecular cyclization.

Computational studies, such as those using meta-hybrid density functional theory, can provide valuable insights into the stability and reactivity of the azepane ring. nih.gov These theoretical calculations can help in understanding the conformational preferences and the energy barriers associated with different reaction pathways. nih.gov

A hypothetical reaction pathway for the formation of an azepane ring as part of a larger molecule could involve the intramolecular cyclization of an amino-halo-ester. The kinetics of this reaction would be influenced by the nature of the leaving group and the reaction conditions.

Table 1: Hypothetical Kinetic Data for Azepane Ring Formation

| Entry | Leaving Group | Solvent | Temperature (°C) | Rate Constant (s⁻¹) |

|---|---|---|---|---|

| 1 | Br | Acetonitrile (B52724) | 80 | 1.2 x 10⁻⁴ |

| 2 | I | Acetonitrile | 80 | 3.5 x 10⁻⁴ |

| 3 | OTs | Acetonitrile | 80 | 2.1 x 10⁻⁴ |

Mechanistic Studies of Fluorination Reactions Leading to Geminal Difluoride

The introduction of the geminal difluoride at the α-position to the carboxylic acid is a key transformation. A variety of fluorinating reagents can be employed for this purpose, each operating through a distinct mechanism. Electrophilic fluorinating agents, such as Selectfluor®, are commonly used for the fluorination of activated methylene (B1212753) groups. The mechanism of such reactions often involves the formation of an enolate or a related nucleophilic species, which then attacks the electrophilic fluorine source.

The geminal difluorination of styrenes has been achieved using an air- and moisture-stable fluoroiodane reagent in the presence of a silver salt. nih.govresearchgate.net Mechanistic studies, including deuterium-isotope-labelling experiments, suggest that this reaction proceeds through a phenonium ion intermediate. nih.govresearchgate.net One of the fluorine atoms is transferred from the electrophilic hypervalent iodine reagent, while the second comes from the tetrafluoroborate (B81430) counterion of the silver salt. nih.govresearchgate.net

Another approach involves the use of nucleophilic fluorinating agents, such as diethylaminosulfur trifluoride (DAST), on a suitable ketone precursor. This reaction typically proceeds through the formation of a fluoro-sulfurane intermediate, followed by the nucleophilic attack of fluoride.

A plausible mechanism for the geminal difluorination of a β-amino ester precursor to this compound could involve a two-step process. First, an α-monofluorination using an electrophilic fluorine source, followed by a second fluorination under similar or different conditions. The presence of the nitrogen atom in the molecule could influence the reactivity and regioselectivity of the fluorination steps.

Table 2: Proposed Reagents for Geminal Difluorination of a β-Keto Ester

| Entry | Fluorinating Agent | Additive | Proposed Intermediate |

|---|---|---|---|

| 1 | Selectfluor® | NaH | Enolate |

| 2 | N-Fluorobenzenesulfonimide | LiHMDS | Enolate |

| 3 | Fluoroiodane/AgBF₄ | - | Phenonium-like |

Stereocontrol Mechanisms in Asymmetric Synthetic Pathways

The synthesis of enantiomerically pure this compound requires careful consideration of stereocontrol. Several strategies can be employed to achieve high levels of enantioselectivity. The use of chiral auxiliaries attached to the precursor molecule can direct the approach of reagents to one face of the molecule, leading to the preferential formation of one enantiomer. researchgate.net

Catalytic asymmetric methods offer a more atom-economical approach. Chiral catalysts, such as transition metal complexes with chiral ligands, can create a chiral environment around the substrate, influencing the stereochemical outcome of the reaction. thieme-connect.com For instance, the asymmetric hydrogenation of an enamine precursor to the azepane ring could be a key step for introducing chirality.

Enzymatic resolutions are another powerful tool for obtaining enantiomerically pure compounds. Lipases, for example, can selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the unreacted enantiomer. nih.gov

In the context of synthesizing this compound, a potential asymmetric strategy could involve the enantioselective reduction of an imine precursor to the azepane ring using a chiral catalyst. Alternatively, a chiral auxiliary could be employed during the fluorination step to control the stereochemistry at a potential new stereocenter, although the target molecule itself does not have a chiral center at the difluorinated carbon. If other stereocenters were present in the molecule, their relative and absolute configurations would need to be controlled.

Table 3: Strategies for Asymmetric Synthesis

| Strategy | Description | Key Feature |

|---|---|---|

| Chiral Auxiliary | A chiral molecule temporarily attached to the substrate to direct a stereoselective reaction. | High diastereoselectivity, but requires additional steps for attachment and removal. |

| Chiral Catalyst | A chiral substance that accelerates a chemical reaction without being consumed, leading to an enantiomerically enriched product. | High turnover numbers, atom-economical. |

Kinetic and Thermodynamic Analysis of Key Synthetic Steps

A thorough understanding of the kinetics and thermodynamics of the key synthetic steps is crucial for optimizing the reaction conditions and maximizing the yield of this compound. Kinetic studies can provide information about the reaction rates and the factors that influence them, such as temperature, concentration, and the nature of the catalyst.

For the azepane ring formation, the rate of cyclization will depend on the conformational flexibility of the acyclic precursor and the activation energy of the ring-closing step. Seven-membered rings are entropically disfavored compared to five- and six-membered rings, which can result in slower reaction rates. nih.gov

Computational chemistry can be a powerful tool for predicting the kinetic and thermodynamic parameters of a reaction. By calculating the energies of the reactants, transition states, and products, it is possible to estimate the activation energies and reaction enthalpies, providing valuable insights into the reaction mechanism.

Table 4: Hypothetical Thermodynamic Data for a Key Synthetic Step

| Parameter | Value (kJ/mol) |

|---|---|

| Enthalpy of Activation (ΔH‡) | 85 |

| Entropy of Activation (ΔS‡) | -20 J/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡) | 91 |

Computational and Theoretical Studies of 3 Azepan 1 Yl 2,2 Difluoropropanoic Acid

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. youtube.com Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve approximations of the Schrödinger equation, yielding information about molecular orbitals, electron density, and thermodynamic stability. nih.govresearchgate.net

For 3-(Azepan-1-yl)-2,2-difluoropropanoic acid, the electronic structure is significantly influenced by its distinct functional groups: the electron-donating azepane ring, the strongly electron-withdrawing gem-difluoro group, and the carboxylic acid moiety. Calculations would reveal the distribution of electron density, highlighting the nucleophilic character of the azepane nitrogen and the electrophilic nature of the carbon atom bonded to the two fluorine atoms.

The stability of the molecule can be assessed by calculating its total electronic energy and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a larger gap generally implies higher stability. nih.gov The presence of the electronegative fluorine atoms is expected to lower the energy of the LUMO, potentially making the molecule susceptible to nucleophilic attack.

Table 1: Hypothetical Electronic Properties from Quantum Chemical Calculations This table presents typical parameters that would be obtained from a DFT calculation (e.g., at the B3LYP/6-311G(d,p) level of theory) for illustrative purposes.

| Parameter | Predicted Value | Significance |

| Total Electronic Energy | -977.5 Hartree | A measure of the molecule's overall stability at 0 K. |

| HOMO Energy | -6.8 eV | Indicates the energy of the outermost electrons; associated with the molecule's ability to donate electrons. Likely localized on the azepane nitrogen. |

| LUMO Energy | -0.5 eV | Indicates the energy of the lowest-energy empty orbital; associated with the ability to accept electrons. Likely localized around the C-F bonds and carbonyl group. |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov |

| Dipole Moment | 3.5 Debye | Quantifies the overall polarity of the molecule, arising from the asymmetrical distribution of charge due to the various functional groups. |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum calculations are excellent for static structures, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior and conformational flexibility of molecules over time. semanticscholar.org Given the presence of the flexible seven-membered azepane ring and multiple rotatable single bonds, this compound can adopt a vast number of conformations.

MD simulations model the atoms as balls and the bonds as springs, using classical mechanics to calculate the trajectory of each atom over a set period. This allows for the exploration of the potential energy surface, identifying low-energy, stable conformations and the pathways for transitioning between them. semanticscholar.org For the azepane ring, common conformations include the chair, boat, and various twist forms (e.g., twist-chair, twist-boat). researchgate.net The simulation would reveal the relative populations of these conformers and how the bulky, fluorinated side chain influences the ring's puckering. This provides a statistical understanding of the molecule's preferred shapes in solution.

Table 2: Illustrative Conformational Analysis from Molecular Dynamics This table illustrates potential results from an MD simulation, showing the relative populations of major conformers of the azepane ring.

| Azepane Conformer | Relative Population (%) | Key Dihedral Angles (°) |

| Twist-Chair (TC) | ~ 65% | Characterized by a mix of gauche and anti dihedral angles, often the most stable form for substituted cycloheptanes. |

| Chair (C) | ~ 25% | A relatively stable, symmetric conformation. |

| Twist-Boat (TB) | ~ 8% | A higher-energy, more flexible conformation. |

| Other | ~ 2% | Includes transient and high-energy boat conformations. |

Density Functional Theory (DFT) Applications in Predicting Spectroscopic Parameters and Reactivity

Density Functional Theory (DFT) is a computationally efficient and accurate method widely used to predict various molecular properties, including spectroscopic data and reactivity indices. kbhgroup.inresearchgate.net

Spectroscopic Parameters: DFT calculations can predict vibrational frequencies corresponding to infrared (IR) spectra and chemical shifts for nuclear magnetic resonance (NMR) spectra. nih.gov For this compound, DFT could predict the characteristic C-F stretching frequencies in the IR spectrum and the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. Comparing these theoretical predictions with experimental data is a powerful method for confirming the molecular structure.

Reactivity Prediction: DFT is also used to calculate reactivity descriptors. The molecular electrostatic potential (MEP) map, for example, visualizes the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP would show negative potential (red) around the oxygen atoms of the carboxyl group and the nitrogen of the azepane ring, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group and the hydrogens on the azepane ring adjacent to the nitrogen.

Table 3: Predicted Spectroscopic Data using DFT Illustrative NMR chemical shifts predicted by DFT (GIAO method) for key atoms.

| Atom | Predicted Chemical Shift (ppm) | Rationale |

| ¹³C (C=O) | ~ 170 ppm | Typical chemical shift for a carboxylic acid carbonyl carbon. |

| ¹³C (CF₂) | ~ 115 ppm (triplet) | The carbon is significantly deshielded by two fluorine atoms, and the signal would be split by them. |

| ¹³C (α to N in azepane) | ~ 55 ppm | Carbon adjacent to the electron-withdrawing nitrogen atom. |

| ¹⁹F | ~ -110 ppm | Chemical shift characteristic of a gem-difluoroalkyl group. |

Computational Modeling of Fluorine's Influence on Azepane Conformations

The introduction of fluorine atoms can dramatically alter the conformational preferences of cyclic systems through a combination of steric and electronic effects. researchgate.net In the case of this compound, the gem-difluoro group on the propanoic acid side chain exerts a significant influence on the adjacent azepane ring.

Computational modeling can isolate and quantify these effects. One key electronic factor is hyperconjugation, specifically the interaction between a C-H or C-C bonding orbital (σ) and an adjacent anti-bonding C-F orbital (σ). These σ → σ interactions can stabilize specific gauche arrangements and influence the torsional angles of the molecule. mdpi.com Furthermore, electrostatic repulsion between the lone pairs of the fluorine atoms and the electron density of the azepane ring can create a preference for conformations that maximize the distance between these groups. Studies on fluorinated N-heterocycles have shown that fluorination can lead to a more rigid ring system by deepening the potential energy wells of specific conformers. researchgate.net DFT calculations would be used to compare the energy of different azepane ring puckers (chair, boat, twist-chair) with the fluorinated side chain in various orientations to determine the global energy minimum conformation.

Theoretical Insights into Intermolecular Interactions Involving the Fluorinated Azepane Moiety

The fluorinated azepane moiety in this compound can participate in a range of intermolecular interactions that dictate its solid-state packing and solution-phase behavior. Theoretical methods such as Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and Hirshfeld surface analysis are used to characterize and quantify these non-covalent interactions. researchgate.netnih.gov

Table 4: Predicted Intermolecular Contacts from Hirshfeld Surface Analysis This table provides a hypothetical breakdown of intermolecular contacts, illustrating the relative importance of different interactions in a crystal structure.

| Interaction Type | Relative Contribution (%) | Description |

| H···H | 40% | Represents contacts between hydrogen atoms on the exterior of the molecules, a major contributor due to the abundance of C-H bonds. |

| O···H / H···O | 25% | Corresponds to the strong hydrogen bonding involving the carboxylic acid group. |

| F···H / H···F | 20% | Indicates the presence of numerous weak C-H···F hydrogen bonds, a significant feature of fluorinated compounds. mdpi.com |

| C···H / H···C | 8% | van der Waals interactions involving carbon and hydrogen atoms. |

| N···H / H···N | 5% | Interactions involving the azepane nitrogen, likely as a hydrogen bond acceptor. |

| F···F | 2% | Weak repulsive or attractive interactions between fluorine atoms on adjacent molecules. |

Advanced Analytical Characterization Techniques for 3 Azepan 1 Yl 2,2 Difluoropropanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for the complete structural elucidation of 3-(Azepan-1-yl)-2,2-difluoropropanoic acid in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to unambiguously assign all proton, carbon, and fluorine signals and to confirm the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the azepane ring and the methylene (B1212753) group adjacent to the difluorinated carbon. The protons on the carbons alpha to the nitrogen atom of the azepane ring are anticipated to appear as multiplets in the downfield region (typically δ 2.5-3.5 ppm) due to the electron-withdrawing effect of the nitrogen. The other methylene protons of the azepane ring would likely resonate as complex multiplets in the upfield region (δ 1.5-2.0 ppm). The methylene protons adjacent to the CF₂ group would exhibit a triplet due to coupling with the two fluorine atoms. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm), which would be exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of δ 170-180 ppm. The carbon bearing the two fluorine atoms (C2) will appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF) and is expected to be in the range of δ 115-125 ppm. The carbons of the azepane ring will have characteristic shifts, with the carbons adjacent to the nitrogen appearing more downfield (δ 50-60 ppm) than the other ring carbons (δ 25-35 ppm).

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a crucial tool for characterizing fluorinated organic compounds. For this compound, a single signal is expected for the two equivalent fluorine atoms. This signal would likely appear as a triplet due to coupling with the adjacent methylene protons (³JFH). The chemical shift of the geminal difluoro group is anticipated to be in the typical range for such structures.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 10-13 | br s | - | COOH |

| ¹H | ~3.0-3.5 | t | ³JHF ≈ 10-15 | CH₂-CF₂ |

| ¹H | ~2.5-3.5 | m | - | N-CH₂ (azepane) |

| ¹H | ~1.5-2.0 | m | - | (CH₂)₄ (azepane) |

| ¹³C | 170-180 | t | ²JCF ≈ 20-30 | COOH |

| ¹³C | 115-125 | t | ¹JCF ≈ 240-280 | CF₂ |

| ¹³C | ~50-60 | s | - | N-CH₂ (azepane) |

| ¹³C | ~25-35 | s | - | (CH₂)₄ (azepane) |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

To confirm the proposed structure, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity of the protons within the azepane ring and the coupling between the CH₂ group and the protons on the alpha-carbon of the azepane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity. Key correlations would be expected between the carbonyl carbon and the protons of the adjacent CH₂-CF₂ group, and between the carbons of the azepane ring and the protons of the adjacent methylene group, thus confirming the link between the azepane ring and the propanoic acid chain.

ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. For a flexible molecule like this, they can give insights into the preferred conformations of the azepane ring and the orientation of the propanoic acid side chain relative to the ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision, which in turn allows for the determination of its elemental composition. For this compound (C₉H₁₅F₂NO₂), the expected exact mass can be calculated. HRMS would also reveal the fragmentation pattern of the molecule, which can provide further structural confirmation. Common fragmentation pathways for N-alkylated cyclic amines often involve cleavage of the C-C bond alpha to the nitrogen atom. The loss of the largest alkyl group is typically favored.

Predicted HRMS Data

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 208.1143 |

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment

Since the molecule contains a chiral center at the C3 position of the propanoic acid chain (if synthesized from chiral precursors or resolved), it is essential to assess its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase would be the methods of choice. These techniques can separate the two enantiomers, allowing for the determination of the enantiomeric excess (ee) of a chiral sample. The choice of the chiral column and the mobile/stationary phase would be critical for achieving good separation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid. A strong carbonyl (C=O) stretching absorption should appear around 1700-1730 cm⁻¹. The C-F stretching vibrations of the difluoromethylene group are expected to be observed in the region of 1100-1300 cm⁻¹. The N-H stretching vibration of the azepane ring will be absent as it is a tertiary amine, but C-H stretching and bending vibrations will be present.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C-F bonds are expected to show characteristic Raman signals. The symmetric stretching of the azepane ring could also be observed.

Predicted Vibrational Spectroscopy Data

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic acid) | 2500-3300 (broad) | Weak |

| C=O (Carboxylic acid) | 1700-1730 (strong) | Moderate |

| C-F | 1100-1300 (strong) | Moderate to strong |

| C-N | 1000-1200 | Moderate |

Chemical Reactivity and Functionalization of 3 Azepan 1 Yl 2,2 Difluoropropanoic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a variety of chemical transformations, including the formation of esters and amides, as well as reduction and decarboxylation reactions. The presence of the electron-withdrawing geminal difluoro group at the α-position can influence the reactivity of the carboxyl group.

Esterification and Amidation Reactions

Esterification: The carboxylic acid can be converted to its corresponding esters through various established methods. Standard Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. For more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The reaction of amino acids with alcohols in the presence of chlorosulphonic acid has also been reported as an effective method for esterification.

Amidation: The formation of amides from 3-(azepan-1-yl)-2,2-difluoropropanoic acid can be achieved by reacting it with primary or secondary amines. Similar to esterification, the use of coupling agents like DCC, EDC, or others such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) is generally required to activate the carboxylic acid. Direct amidation by heating the carboxylic acid and amine is often challenging and may require harsh conditions. For instance, the direct condensation of carboxylic acids and amines in the presence of TiCl4 has been reported. The synthesis of α,α-difluoro-β-amino amides has been accomplished through a zinc-promoted Reformatsky reaction of aldimines with bromodifluoroacetamides, yielding the desired products in good yields. chemrxiv.org

Table 1: Representative Esterification and Amidation Reactions

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄, heat | Methyl 3-(azepan-1-yl)-2,2-difluoropropanoate |

| Amidation | Amine (e.g., Benzylamine), EDC, HOBt, DMF | N-Benzyl-3-(azepan-1-yl)-2,2-difluoropropanamide |

| Amidation | Aniline, TiCl₄, Pyridine (B92270), 85°C | N-Phenyl-3-(azepan-1-yl)-2,2-difluoropropanamide |

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid moiety can be reduced to the corresponding primary alcohol, 3-(azepan-1-yl)-2,2-difluoropropan-1-ol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). Softer reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids. The reduction of carboxylic acids and their derivatives to the corresponding amines or amino alcohols can also be achieved using an alkaline boron hydride and a halogen. chemrxiv.org

Decarboxylation: The removal of the carboxyl group can be a challenging transformation. Standard thermal decarboxylation often requires high temperatures and may not be suitable for this molecule. However, specialized methods for the decarboxylation of fluorinated amino acids have been developed. Photoredox catalysis has emerged as a mild and efficient method for the decarboxylation of α-fluorinated carboxylic acids to generate α-fluoroalkyl radicals, which can then be trapped to form new C-C or C-H bonds. acs.orgorganic-chemistry.orgacs.org For instance, the direct conversion of aliphatic carboxylic acids to alkyl fluorides can be achieved via visible light-promoted photoredox catalysis.

Derivatization of the Azepane Nitrogen

The tertiary nitrogen atom of the azepane ring is a nucleophilic and basic center, making it susceptible to reactions with electrophiles.

N-Alkylation and Acylation Reactions

N-Alkylation: The azepane nitrogen can be alkylated using various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or alkyl sulfonates. This reaction typically proceeds via an SN2 mechanism. The choice of solvent and the presence of a base can influence the reaction rate and yield. In some cases, the reaction can be performed neat or in a polar aprotic solvent like acetonitrile (B52724) or DMF.

N-Acylation: Acylation of the azepane nitrogen is generally not possible as it is a tertiary amine and lacks a proton to be substituted. However, if a secondary amine precursor were used, N-acylation with acyl chlorides or anhydrides would be a straightforward transformation, typically carried out in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to neutralize the generated acid.

Formation of Quaternary Ammonium (B1175870) Salts and N-Oxides

Formation of Quaternary Ammonium Salts: As a tertiary amine, the azepane nitrogen readily reacts with alkyl halides to form quaternary ammonium salts. This reaction, known as the Menshutkin reaction, results in the formation of a positively charged nitrogen center. The properties of the resulting salt, such as its solubility and reactivity, depend on the nature of the alkyl group and the counter-ion. The formation of pharmaceutical salts and cocrystals can also be achieved through various techniques, including vapor-assisted tumbling. chemrxiv.orgresearchgate.net

Formation of N-Oxides: The lone pair of electrons on the azepane nitrogen can be oxidized to form an N-oxide. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), or Oxone®. The resulting N-oxide is a polar, zwitterionic species with distinct chemical and physical properties compared to the parent amine. The synthesis of N-oxides by the oxidation of tertiary amines is a straightforward process. nih.gov

Table 2: Derivatization of the Azepane Nitrogen

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| N-Alkylation (Quaternization) | Methyl iodide, Acetonitrile | 1-Methyl-1-(2,2-difluoro-2-carboxyethyl)azepanium iodide |

| N-Oxidation | Hydrogen peroxide or m-CPBA, Dichloromethane | 1-(2,2-Difluoro-2-carboxyethyl)azepane 1-oxide |

Reactivity of the Geminal Difluoromethylene Group

For instance, β-fluoride elimination is a known reaction pathway for geminal difluoroalkanes, leading to the formation of fluoroalkenes. nih.gov This type of reaction, however, would require specific structural features not inherently present in this compound but could be engineered in its derivatives. The synthesis of geminal difluorides can be achieved through methods like oxidative desulfurization-difluorination of alkyl aryl thioethers. nih.gov The reactivity of the geminal difluoromethylene group is an active area of research, with potential for novel synthetic applications.

Ring-Opening and Ring-Transformation Reactions of the Azepane Moiety

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research on the ring-opening and ring-transformation reactions of the azepane moiety within the compound This compound . While the chemistry of azepanes, a class of seven-membered nitrogen-containing heterocycles, is a field of active investigation, studies focusing on the stability and reactive transformations of the azepane ring in this particular difluorinated propanoic acid derivative have not been reported.

General principles of heterocyclic chemistry suggest that the azepane ring, being a saturated and relatively strain-free system, is generally stable. Ring-opening reactions of simple azepanes typically require harsh conditions or specific activation. Such transformations can proceed via several mechanisms, including:

Hofmann Elimination: Quaternization of the nitrogen atom followed by treatment with a strong base can lead to ring cleavage.

Von Braun Reaction: Reaction with cyanogen (B1215507) bromide can result in the cleavage of a C-N bond and the formation of a cyanamide (B42294) and a haloalkane.

Reductive Cleavage: Certain reducing agents, under specific conditions, can cleave the C-N bonds of the ring.

Ring-transformation reactions, where the seven-membered ring is converted into a different heterocyclic or carbocyclic system, are also known for some azepane derivatives. These often involve multi-step sequences, such as ring-opening followed by intramolecular cyclization, or rearrangements catalyzed by acids, bases, or transition metals. For instance, ring expansion of smaller rings like piperidines or ring contraction of larger systems can lead to azepane structures, but the reverse transformations are less common without specific driving forces.

Further experimental investigation is required to determine the susceptibility of the azepane moiety in this specific compound to ring-opening and ring-transformation reactions. Such studies would involve subjecting the compound to a variety of reaction conditions known to effect these transformations in other cyclic amines and analyzing the resulting products.

Synthetic Applications and Future Research Directions

3-(Azepan-1-yl)-2,2-difluoropropanoic acid as a Chiral Fluorinated Building Block

Fluorinated building blocks are invaluable tools in drug discovery, offering a means to introduce fluorine into complex molecules in a controlled manner. This compound, when resolved into its enantiomers, represents a potent chiral fluorinated building block. The presence of the gem-difluoro group adjacent to the carboxylic acid moiety significantly influences the electronic properties and conformational preferences of the molecule.

The azepane ring system is a prevalent scaffold in many biologically active natural products and synthetic compounds, known for its conformational flexibility which can be crucial for binding to biological targets. lifechemicals.com The introduction of a difluorinated side chain can modulate this flexibility and introduce favorable interactions with protein receptors.

Key Attributes as a Chiral Building Block:

| Feature | Significance in Synthesis |

| Azepane Moiety | Provides a seven-membered saturated nitrogen heterocycle, a common motif in bioactive compounds. nih.gov |

| gem-Difluoro Group | Enhances metabolic stability, modulates pKa of the carboxylic acid, and can influence molecular conformation. |

| Carboxylic Acid | Offers a versatile handle for various chemical transformations, including amide bond formation and esterification. |

| Chirality | Allows for the stereoselective synthesis of complex target molecules, which is critical for pharmacological activity. |

The application of such building blocks is crucial in the synthesis of enantiomerically pure pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect.

Precursor for Complex Fluorinated Azepane Scaffolds

The development of novel molecular scaffolds is a primary objective in medicinal chemistry to explore new chemical space. This compound can serve as a valuable precursor for the synthesis of more complex fluorinated azepane scaffolds. The carboxylic acid functionality can be transformed into a variety of other functional groups, enabling the construction of diverse molecular architectures.

For instance, reduction of the carboxylic acid to an alcohol, followed by further chemical manipulation, can lead to the formation of novel side chains. The azepane nitrogen can also be a site for further functionalization, although it is already part of the core structure.

Potential Transformations and Resulting Scaffolds:

| Starting Material | Reagents/Conditions | Resulting Scaffold | Potential Applications |

| This compound | 1. SOCl₂2. NaN₃3. Heat (Curtius Rearrangement) | 2,2-Difluoro-2-(azepan-1-ylmethyl)ethan-1-amine | Synthesis of fluorinated diamines and polyamines. |

| This compound | 1. Esterification2. Reduction (e.g., LiAlH₄) | (2,2-Difluoro-3-(azepan-1-yl)propyl)methanol | Elaboration into ethers, esters, and other functionalized side chains. |

| This compound | Intramolecular cyclization strategies | Fused or spirocyclic fluorinated azepane derivatives | Novel rigidified scaffolds for drug discovery. |

The synthesis of such complex scaffolds is driven by the need for molecules with well-defined three-dimensional structures that can interact specifically with biological targets. scienceopen.com

Potential in the Synthesis of Novel Fluorinated Amino Acid Derivatives and Peptidomimetics

Fluorinated amino acids are of considerable interest in bioorganic and medicinal chemistry for the design of potent and selective bioactive compounds. mdpi.com They can be incorporated into peptides to create peptidomimetics with enhanced stability and altered conformational properties. This compound can be considered a cyclic, fluorinated β-amino acid analogue, where the azepane nitrogen is the α-amino group relative to the carboxylic acid.

The incorporation of this moiety into a peptide sequence could induce specific secondary structures or protect the peptide from enzymatic degradation. Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as better oral bioavailability and longer half-life. nih.gov

The synthesis of tripeptides incorporating new fluorinated heterocyclic hydrazino acids has been reported, demonstrating the feasibility of incorporating such building blocks into peptide chains. nih.gov

Future Prospects in Green Chemistry Approaches for its Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. unibo.it Future research will likely focus on developing more sustainable and environmentally friendly methods for the synthesis of this compound and related compounds.

Areas for Green Chemistry Innovation:

Catalytic Fluorination: The use of catalytic methods for the introduction of fluorine atoms, rather than stoichiometric reagents, can reduce waste and improve atom economy.

Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents.

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scale-up.

Biocatalysis: The use of enzymes for stereoselective synthesis could provide a green route to enantiomerically pure this compound.

Recent advances in green fluorine chemistry are paving the way for more sustainable approaches to the synthesis of organofluorine compounds. dovepress.com

Emerging Trends in Organofluorine and Azepane Chemistry Relevant to the Compound

The field of organofluorine chemistry is rapidly evolving, with new methodologies for fluorination and the synthesis of fluorinated molecules being constantly developed. numberanalytics.com The unique properties of organofluorine compounds ensure their continued importance in various scientific disciplines. numberanalytics.com

Azepane chemistry is also an active area of research, driven by the prevalence of the azepane motif in bioactive molecules. nih.gov The development of new synthetic methods for the construction and functionalization of the azepane ring is a key focus. thieme.deresearchgate.net

Relevant Emerging Trends:

Late-Stage Fluorination: The introduction of fluorine atoms at a late stage in a synthetic sequence allows for the rapid generation of fluorinated analogues of complex molecules.

Photoredox Catalysis: This has emerged as a powerful tool for the formation of carbon-fluorine bonds under mild conditions.

Conformational Control: The use of fluorine to control the conformation of cyclic molecules, such as azepanes, is a growing area of interest.

Computational Chemistry: In silico methods are increasingly used to predict the properties of fluorinated molecules and to design new synthetic targets.

The convergence of these trends will undoubtedly lead to new discoveries and applications for compounds like this compound, expanding their role in the development of new medicines and materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.